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Compound of Interest

Compound Name: EILDV (human, bovine, rat)

Cat. No.: B608509

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biochemical properties of the
Glu-lle-Leu-Asp-Val (EILDV) peptide. It covers its molecular characteristics, mechanism of
action, interaction with its primary receptor, and the functional consequences of this interaction.
Detailed experimental protocols and signaling pathway diagrams are included to support

further research and development.

Core Biochemical Properties

The EILDV peptide is a biologically active pentapeptide derived from a larger sequence within
the Connecting Segment-1 (CS1) region of fibronectin, a high-molecular-weight glycoprotein of
the extracellular matrix.[1][2] The minimal recognition sequence for its primary receptor is the
tripeptide motif Leu-Asp-Val (LDV).[3][4] The core physicochemical properties of the EILDV
peptide are summarized below.
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Property Value Reference(s)

Glutamic acid - Isoleucine -

Full Sequence Leucine - Aspartic acid - Valine  [5]
(E-I-L-D-V)
o ] Leucine - Aspartic acid - Valine
Minimal Active Sequence [3114]
(L-D-V)
Molecular Formula C26H45Ns010 [6]
Average Molecular Weight 587.68 g/mol [6]

] Connecting Segment-1 (CS1)
Primary Source _ _ [1]13]
of Fibronectin

Primary Receptor Integrin a4B1 (VLA-4) [1107]

Interaction with a4B1 Integrin and Functional Effects

The EILDV peptide functions primarily as a ligand for the o431 integrin, also known as Very
Late Antigen-4 (VLA-4), a receptor expressed on the surface of various cells, including
leukocytes and metastatic tumor cells.[3][7] The interaction is mediated by the LDV motif within
the peptide, which binds to a specific site on the a4p1 heterodimer.[3][8] This binding is crucial
for cell adhesion to fibronectin.[3]

The functional consequences of this interaction are significant and include:

o Cell Adhesion: EILDV mediates the adhesion of multiple cell types, such as human
lymphoma and melanoma cells.[1]

« Inhibition of Metastasis: By competitively binding to a431, soluble EILDV-related peptides
can inhibit the adhesion and migration of tumor cells, thereby reducing metastasis in vivo.[5]

o Inflammation: The a4f1 integrin is a key player in leukocyte trafficking and recruitment to
inflammatory sites.[9] Molecules that target this interaction have therapeutic potential in
treating inflammatory and autoimmune diseases.[3][9]
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o Targeted Drug Delivery: The peptide can be conjugated to nanocarriers, such as micelles, to
target therapies to cells that overexpress the a4p1 receptor.[7]

The inhibitory potential of peptides containing the ILDV sequence has been quantified. Cyclic
peptides, in particular, show high potency in blocking a41-mediated cell adhesion.

Peptide

L. Assay Cell Line ICso0 Value Reference(s)
Derivative
Inhibition of cell MOLT-4 (Human
c(ILDV- , )
adhesion to T-lymphoblastic 3.6 £0.44 pM [3]
NH(CH2)sCO) ] ] ]
fibronectin leukemia)

ICso (Half-maximal inhibitory concentration) is a measure of the potency of a substance in
inhibiting a specific biological function.[10]

EILDV-Mediated Signaling Pathway

Binding of the EILDV peptide to the o431 integrin on the cell surface initiates a cascade of
intracellular events known as "outside-in" signaling. This process is critical for translating
extracellular adhesion cues into changes in cell behavior, such as migration and proliferation.
While o531 integrin signaling is dependent on Focal Adhesion Kinase (FAK), o431 can promote
cell motility through a FAK-independent pathway by directly activating c-Src.[11] This activation
leads to the phosphorylation of downstream targets, triggering the rearrangement of the actin
cytoskeleton, which is essential for cell adhesion and migration.[11]
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EILDV-Integrin o431 Outside-In Signaling Pathway.
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Key Experimental Protocols

The following sections detail standardized methodologies used to investigate the biochemical
functions of the EILDV peptide.

This assay quantifies the ability of the EILDV peptide to mediate cell attachment to a substrate.

Methodology:

Plate Coating: Coat non-tissue culture treated 96-well plates with a solution of EILDV peptide
conjugated to a carrier protein like Bovine Serum Albumin (BSA). Incubate for 2-3 hours at
37°C or overnight at 4°C.

Blocking: Wash the wells with Phosphate-Buffered Saline (PBS) and block any remaining
non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at room temperature.

Cell Preparation: Detach a4p1-expressing cells (e.g., Jurkat, MOLT-4) from culture flasks
using a non-enzymatic cell dissociation buffer (e.g., EDTA-based). Wash and resuspend the
cells in serum-free media.

Seeding: Add the cell suspension to the peptide-coated wells (typically 2 x 104 to 5 x 104
cells per well).

Incubation: Incubate the plate for 1-2 hours at 37°C in a COz incubator to allow for cell
adhesion.

Washing: Gently wash the wells with PBS to remove non-adherent cells.

Quantification: Quantify the number of adherent cells. This can be done by staining the cells
with crystal violet, lysing them, and measuring the absorbance at ~570 nm, or by using a
fluorescent dye like Calcein-AM and measuring fluorescence.

Inhibition Variant: To confirm specificity, the assay can be performed in the presence of anti-
o4 or anti-B1 integrin antibodies, which should block cell adhesion to the EILDV-coated
surface.[1]
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Workflow for a typical cell adhesion assay.

This assay measures the ability of the EILDV peptide to compete with a known ligand for
binding to purified integrin receptors.

Methodology:

o Plate Coating: Coat high-binding 96-well ELISA plates with purified a4f31 integrin protein
(e.g., 1-2 yg/mL) in a suitable buffer and incubate overnight at 4°C.[12]

» Blocking: Wash the wells and block with a blocking buffer (e.g., 3% BSA in Tris-Buffered
Saline) for 1-2 hours at room temperature.

o Competitive Binding: Prepare solutions containing a constant concentration of a biotinylated
0431 ligand (e.g., biotinylated fibronectin or a biotinylated LDV-containing peptide) mixed
with serial dilutions of the EILDV peptide (the competitor).

¢ Incubation: Add these mixtures to the integrin-coated wells and incubate for 2-3 hours at
room temperature to allow binding to reach equilibrium.[12]

¢ Detection: Wash the wells thoroughly. Add Streptavidin-Horseradish Peroxidase (HRP)
conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

o Substrate Addition: Wash the wells again. Add an HRP substrate (e.g., TMB) and allow the
color to develop.

e Measurement: Stop the reaction with an acid solution and measure the absorbance at 450
nm. A decrease in signal indicates successful competition by the EILDV peptide. The data
can be used to calculate an ICso value.[13]

1. Coat Plate with 2. Block Non-specific 3. Add Biotin-Ligan 4. Incubate 5. Wash Wells 6. Add 7 Wash & Add 8. Measure
Purified a4p1 Integrin Sites + EILDV Competif lo (2-3h at RT) Streptavidin-| HRP TMB Substrate Absorbance (450nm)
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Workflow for a competitive ELISA-based binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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